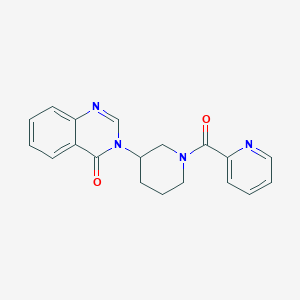
3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1-Picolinoylpiperidin-3-yl)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. Quinazolinone derivatives, including this compound, have been studied for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The compound this compound consists of a quinazolinone core substituted with a piperidine ring and a picolinoyl group. This structural modification is significant as it may influence the compound’s interaction with biological targets.
Antimicrobial Activity
Quinazolinone derivatives have shown promising antimicrobial activity. A study highlighted that various quinazolin-4(3H)-one derivatives exhibited moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The parent compound, 2-phenyl-3-aminoquinazolin-4(3H)-one, demonstrated notable activity, suggesting that modifications like those found in this compound could enhance this effect .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| 2-Phenyl-3-aminoquinazolin-4(3H)-one | Moderate | Moderate |
| This compound | TBD | TBD |
Anticancer Activity
Research has shown that quinazolinones possess significant anticancer properties. A comprehensive screening of various quinazolinone derivatives against multiple human cancer cell lines revealed broad-spectrum cytotoxicity. Notably, compounds similar to this compound have exhibited sub-micromolar potency in inhibiting cancer cell growth across different types of cancer, including breast and lung cancers .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colon) | <0.5 |
| MCF7 (Breast) | <0.5 |
| A2780 (Ovarian) | <0.5 |
The biological activity of quinazolinones often involves the inhibition of specific enzymes or pathways crucial for cell proliferation and survival. For instance, some studies indicate that these compounds may act as inhibitors of protein kinases or interfere with DNA synthesis . The specific mechanism for this compound remains to be fully elucidated but is expected to follow similar pathways.
Case Studies
Several case studies have highlighted the efficacy of quinazolinones in clinical settings:
- Antibacterial Efficacy : In a study evaluating the antibacterial properties of various derivatives, compounds structurally related to this compound were effective against resistant strains of bacteria, showcasing their potential for therapeutic development .
- Cancer Cell Line Studies : A series of experiments demonstrated that several analogs exhibited potent growth inhibition in cultured cancer cells. The findings suggest that structural modifications can significantly enhance anticancer activity .
属性
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18-15-7-1-2-8-16(15)21-13-23(18)14-6-5-11-22(12-14)19(25)17-9-3-4-10-20-17/h1-4,7-10,13-14H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUQWKOKRGFVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














